N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide
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Overview
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide is a complex organic compound that features a combination of pyridine, thiazole, phenyl, and pyrazine moieties
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound Thiazole derivatives, which share a similar structure, have been found to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
The biochemical pathways affected by This compound Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the thiazole ring, a component of the compound, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately, often through the condensation of 1,2-diamines with α-diketones.
Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the pyrazine derivative through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution can be performed using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(pyridin-2-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide
- N-(4-(2-(pyridin-4-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide
- N-(4-(2-(quinolin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide
Uniqueness
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6OS/c26-18(16-11-21-8-9-22-16)23-14-5-3-13(4-6-14)17-12-27-19(25-17)24-15-2-1-7-20-10-15/h1-12H,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVGZXNHXLXHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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